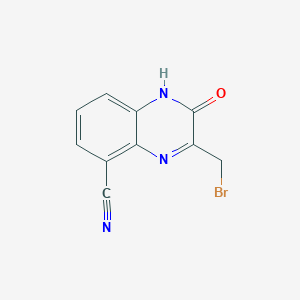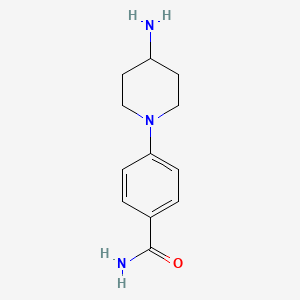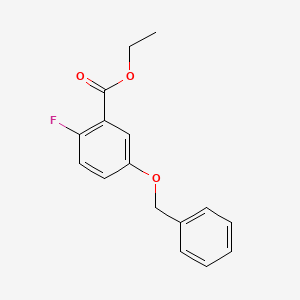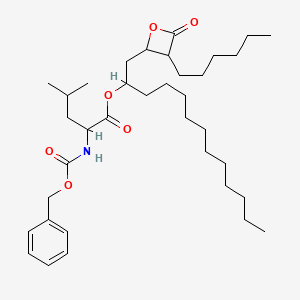
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile is a heterocyclic compound with a quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromomethyl group and a nitrile group in this compound makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile typically involves the bromination of a quinoxaline derivative. One common method is the bromination of 2-oxo-1H-quinoxaline-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoxalines with various functional groups.
Oxidation: Products may include quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Products include amine derivatives of quinoxaline.
Scientific Research Applications
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups and is used in similar applications.
2-Oxo-1H-quinoxaline-5-carbonitrile: Lacks the bromomethyl group but shares the quinoxaline core structure.
Uniqueness
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H6BrN3O |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-8-10(15)14-7-3-1-2-6(5-12)9(7)13-8/h1-3H,4H2,(H,14,15) |
InChI Key |
ZUXPULZXSGAKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=N2)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)
![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)




![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)


![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
![3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)

![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)
